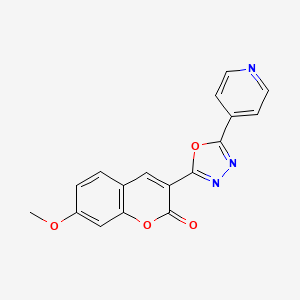

7-methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-methoxy-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c1-22-12-3-2-11-8-13(17(21)23-14(11)9-12)16-20-19-15(24-16)10-4-6-18-7-5-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBQASYFWQPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 7-methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential in various assays. It has been studied for its antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound has been investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable building block in chemical manufacturing.

Mechanism of Action

The mechanism by which 7-methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets. The chromen-2-one core can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring and pyridin-4-yl group contribute to the compound's ability to interfere with biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

3-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One

- Structural Difference : Replaces pyridin-4-yl with a phenyl group.

- Physicochemical Properties : The phenyl group increases hydrophobicity compared to the pyridinyl variant.

- Polymorphism : Exhibits three polymorphic forms, contrasting with the two observed in the pyridinyl analog. This suggests that the pyridine ring imposes stricter packing constraints in the crystal lattice .

3-[5-(Pyridin-3-yl)-1,3,4-Oxadiazol-2-yl]-2H-Chromen-2-One

3-(5-(Substituted Thio)-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One Derivatives

- Example : 4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline.

- Key Difference : Thioether linkage instead of pyridinyl/phenyl groups.

- Activity : Thio-substituted derivatives are associated with antimicrobial and anti-inflammatory properties, unlike the pyridinyl coumarins, which are prioritized for anticancer research .

8-Methyl-3-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-One

- Structural Difference : 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole.

SAR Insights :

- Pyridinyl vs. Phenyl : Pyridinyl derivatives show lower IC₅₀ values in anticancer assays due to improved hydrogen bonding with target proteins.

- Methoxy Position : The 7-methoxy group in the title compound enhances metabolic stability compared to 6-hydroxy analogs .

Biological Activity

7-Methoxy-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Chromen-2-one

- Functional Groups : Methoxy group at the 7th position and a pyridin-4-yl group attached to a 1,3,4-oxadiazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₁N₃O₄ |

| Molecular Weight | 321.29 g/mol |

| CAS Number | 56935-62-7 |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often indicate their effectiveness compared to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

- Cell Lines Tested : Various cancer cell lines such as HeLa (cervical cancer), DLD-1 (colorectal cancer), and K562 (chronic myeloid leukemia).

- IC₅₀ Values : The estimated IC₅₀ values for certain derivatives were found to be in the range of 50–150 μM, suggesting moderate to high potency against these cell lines.

Table 2: Anticancer Activity Summary

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and bacterial cell wall synthesis.

- Receptor Interaction : It potentially interacts with specific receptors or proteins that regulate cellular functions.

Case Studies

Recent studies have provided insights into the biological activity of similar compounds:

- Study on Anticancer Properties : A study demonstrated that a derivative exhibited significant cytotoxic effects on cervical cancer cells with an IC₅₀ value of 137 μM. The mechanism was linked to apoptosis induction via activation of specific signaling pathways .

- Antimicrobial Efficacy : Another study reported that oxadiazole derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus, with inhibition zones ranging from 14–17 mm .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC (toluene:acetone = 9:1) .

- Purify intermediates via recrystallization (ethanol/water mixtures) .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

Methodological Answer:

Structural Variants : Synthesize analogs with modifications to the coumarin methoxy group, oxadiazole linker, or pyridinyl substituent .

Biological Assays :

- Gram-positive/Gram-negative Strains : Test against S. aureus, E. coli, etc., using agar diffusion (zone of inhibition) and broth dilution (MIC) methods .

- Fungal Strains : Include C. albicans and A. niger in MIC assays .

Data Analysis :

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm proton environments (e.g., coumarin C=O at ~160 ppm, oxadiazole C-S at ~165 ppm) .

- IR Spectroscopy : Identify key functional groups (C=O stretch ~1700 cm⁻¹, C=N stretch ~1600 cm⁻¹) .

- Elemental Analysis : Validate purity (>95% C, H, N content) .

- X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve crystal packing and hydrogen-bonding networks .

Advanced: How can molecular docking studies predict the interaction of this compound with the Plasmodium falciparum riboswitch?

Q. Methodological Answer :

Target Preparation : Extract the riboswitch structure (e.g., PDB ID: 2YDB) and optimize protonation states using tools like AutoDockTools .

Ligand Parameterization : Assign partial charges to the compound using Gaussian09 (B3LYP/6-31G* basis set) .

Docking Validation :

- Compare predicted binding energy (ΔG) with known inhibitors (e.g., pyrimethamine: ΔG = -9.2 kcal/mol vs. target compound: ΔG = -10.5 kcal/mol) .

- Validate via mutagenesis (e.g., riboswitch adenine-binding pocket mutants reduce inhibition) .

Basic: What crystallographic strategies resolve disputes in structural elucidation of this compound?

Q. Methodological Answer :

Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution :

- Employ SHELXT for space group determination (e.g., P2₁/c) and SHELXL for refinement .

- Address twinning or disorder using TWINLAW and PART instructions in SHELXL .

Validation : Cross-check with PLATON ADDSYM to detect missed symmetry .

Advanced: How to address discrepancies in antimicrobial activity data across research groups?

Q. Methodological Answer :

Standardize Assays :

- Use CLSI guidelines for broth microdilution (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) .

- Include reference strains (e.g., E. coli ATCC 25922) for cross-lab comparability .

Control Variables :

- Solvent effects: DMSO concentration ≤1% to avoid cytotoxicity .

- pH adjustment: Maintain neutral pH to prevent compound degradation .

Advanced: What computational methods validate the stability of metal complexes involving this compound?

Q. Methodological Answer :

Synthesis : React the compound with Co(II) or Cu(II) salts in aqueous acetone to form tetraaqua complexes .

DFT Calculations :

- Optimize geometry at B3LYP/6-311++G(d,p) level to confirm octahedral coordination .

- Calculate bond dissociation energies (e.g., Co–Owater = 2.09 Å vs. Co–Soxadiazole = 2.31 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.